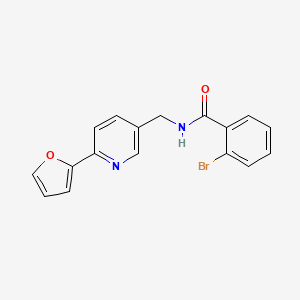

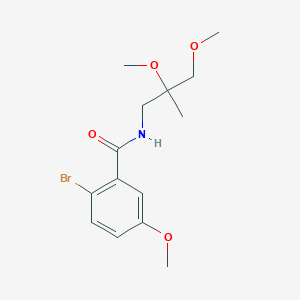

2-溴-N-((6-(呋喃-2-基)吡啶-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

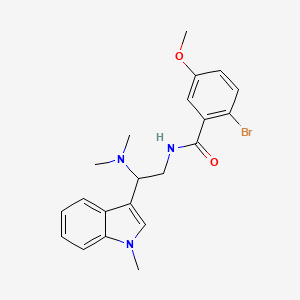

描述

“2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is a chemical compound. It has the molecular formula C7H6BrNO . It is a bromopyridine derivative . It is used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” involves a series of chemical reactions . The exact method of synthesis can vary depending on the desired end product .Molecular Structure Analysis

The molecular structure of “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” can be determined using various analytical techniques . Single crystals were developed for further analysis .Chemical Reactions Analysis

“2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” can undergo various chemical reactions. It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” include a boiling point of 102-103 °C/20 mmHg, a density of 1.512 g/mL at 25 °C, and a refractive index n20/D of 1.562 (lit.) .科学研究应用

新型抗原生动物剂

与2-溴-N-((6-(呋喃-2-基)吡啶-3-基)甲基)苯甲酰胺结构相近的化合物,特别是那些含有呋喃和吡啶部分的化合物,已被研究其抗原生动物特性。例如,双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶已显示出很强的DNA亲和力和针对原生动物病原体(如布氏锥虫和恶性疟原虫)的显着体外和体内活性(Ismail 等人,2004 年)。

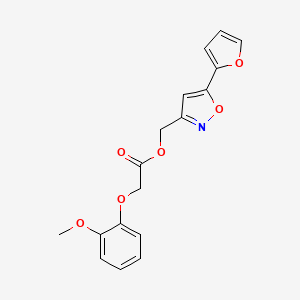

高效有机合成

对呋喃和吡啶衍生物的探索也促进了有机合成的进步。已经开发出清洁有效的方法来合成复杂分子,例如功能化的苯并呋并[2,3-c]吡啶,通过一步多米诺反应同时形成多个环结构(Rao 等人,2014 年)。这些方法提供了合成具有潜在生物活性的杂环化合物的有效途径。

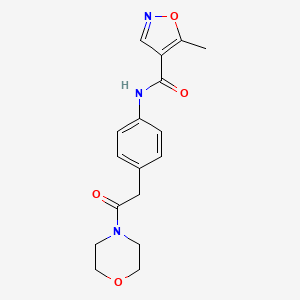

抗多巴胺能剂

对苯甲酰胺衍生物(包括含有溴、呋喃和吡啶成分的衍生物)的研究导致了潜在抗精神病剂的开发。这些化合物已被评估其抑制多巴胺 D-2 受体结合的能力,展示了它们在治疗与多巴胺失调相关的疾病中的潜力(Norman 等人,1993 年)。

博莱霉素的放大剂

具有吡啶基和呋喃部分的衍生物已被研究其放大博莱霉素(一种抗大肠杆菌的抗生素)的作用的能力。这项研究证明了此类化合物增强现有抗生素疗效的潜力(Brown & Cowden,1982 年)。

未来方向

作用机制

Target of Action

The primary target of the compound “2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide” is currently unknown

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide, which is facilitated by a palladium catalyst and a base .

属性

IUPAC Name |

2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDPCEBQBOHGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-p-Tolylbenzo[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B2989151.png)

![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)

![2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile](/img/structure/B2989157.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2989164.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2989167.png)

![2,4-dichloro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2989169.png)